
4-(Fluoromethyl)-1,2-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-1,2-dinitrobenzene is an organic compound characterized by the presence of a fluoromethyl group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1,2-dinitrobenzene typically involves the introduction of a fluoromethyl group to a dinitrobenzene precursor. One common method is the visible light-mediated radical fluoromethylation, which uses fluoroiodomethane as a fluoromethylating agent. This process is facilitated by visible light and tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the nitro groups.
Reduction: 4-(Fluoromethyl)-1,2-diaminobenzene.
Oxidation: 4-(Carboxymethyl)-1,2-dinitrobenzene.
Scientific Research Applications
4-(Fluoromethyl)-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1,2-dinitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The fluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups can also participate in redox reactions, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1,2-dinitrobenzene
- 4-(Bromomethyl)-1,2-dinitrobenzene
- 4-(Iodomethyl)-1,2-dinitrobenzene
Uniqueness
4-(Fluoromethyl)-1,2-dinitrobenzene is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and bioavailability compared to its chlorinated, brominated, and iodinated counterparts .
Properties
CAS No. |
64747-72-4 |
|---|---|
Molecular Formula |
C7H5FN2O4 |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
4-(fluoromethyl)-1,2-dinitrobenzene |
InChI |
InChI=1S/C7H5FN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
InChI Key |
UQHHDUVYOAJMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CF)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


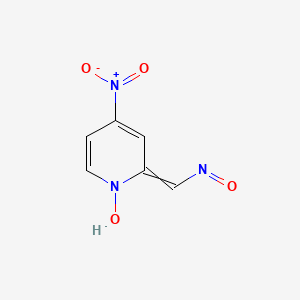
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
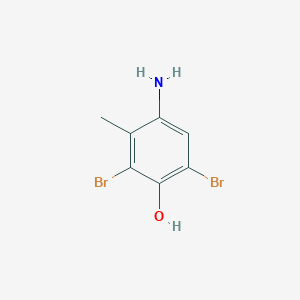
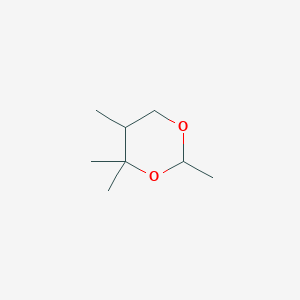

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
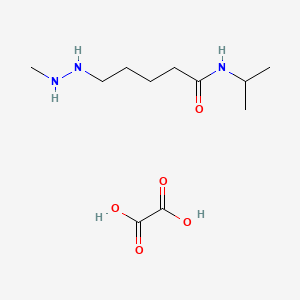
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

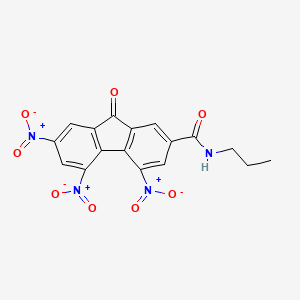
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
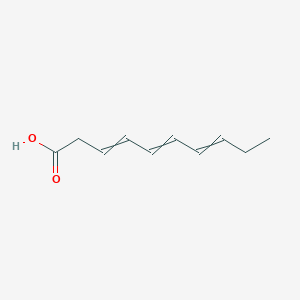
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
